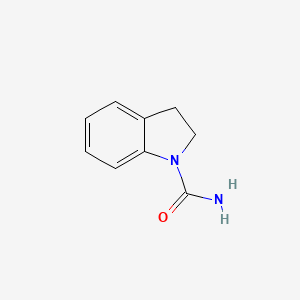

2,3-二氢-1H-吲哚-1-甲酰胺

概述

描述

“2,3-dihydro-1H-indole-1-carboxamide” is a chemical compound with the CAS Number: 56632-33-8 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 1-indolinecarboxamide .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The InChI code for “2,3-dihydro-1H-indole-1-carboxamide” is 1S/C9H10N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“2,3-dihydro-1H-indole-1-carboxamide” is a powder that is stored at room temperature . It has a melting point of 161-162 degrees Celsius .科学研究应用

合成方法

高产合成方法: 已开发出一种适用于相关化合物(例如 2,9-二氢-1H-吡啶并[3,4-b]吲哚-1-酮)的高产合成方法。这涉及适当的羧酰胺前体的选择性环化,表明反应产率根据所用酸而显着变化,并且受供电子或吸电子取代基的影响较小 (La Regina 等人,2014)。

催化合成技术: 已开发出用于吲哚-3-羧酰胺的铑催化催化合成方法,该方法可能也适用于 2,3-二氢-1H-吲哚-1-羧酰胺。这种方法高效、适用于温和条件,并为各种取代的羧酰胺提供了新途径 (Mizukami 等人,2016)。

化学性质和相互作用

化学功能和生物相互作用: 吲哚衍生物(包括羧酰胺)由于氢键而具有对各种酶和蛋白质的独特抑制特性。羧酰胺部分的存在会导致与这些生物系统的显着相互作用,影响它们的活性,并使其成为药物研究中感兴趣的主题 (Chehardoli & Bahmani,2020)。

变构调节: 对特定化合物对多巴胺 D2 受体的变构调节的研究表明,某些吲哚-2-羧酰胺(包括 N-((反式)-4-(2-(7-氰基-3,4-二氢异喹啉-2(1H)-基)乙基)环己基)-1H-吲哚-2-羧酰胺)延伸到受体的二级口袋中。这一发现突出了此类化合物在靶向药物设计和理解受体相互作用中的潜力 (Mistry 等人,2015)。

在药物化学中的应用

抗结核剂: 吲哚-2-羧酰胺已被确定为一类有前途的抗结核剂。构效关系研究表明,某些取代基可以提高对结核分枝杆菌的活性,突出了该化合物在结核病治疗中的潜力 (Kondreddi 等人,2013)。

优化受体调节: 已研究了用于大麻素 1 型受体的变构调节的吲哚-2-羧酰胺的结构要求。关键因素包括链长、吸电子基团和氨基取代基,这突出了该化合物在大麻素研究中的相关性 (Khurana 等人,2014)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

Indole derivatives, including “2,3-dihydro-1H-indole-1-carboxamide”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLWZAHKUJNRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2726164.png)

![methyl 4-((1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2726174.png)

![9-Thia-2-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2726175.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butyl-N-methylacetamide](/img/structure/B2726178.png)

![7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2726179.png)

![5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2726180.png)

![3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2726182.png)

![3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2726184.png)